N-Acetyl-S-methyl-L-cysteine-d3
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Overview
Description
N-Acetyl-S-methyl-L-cysteine-d3 is a deuterium-labeled derivative of N-Acetyl-S-methyl-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics. The presence of deuterium atoms makes it particularly useful in tracing and quantifying biochemical processes.
Scientific Research Applications
N-Acetyl-S-methyl-L-cysteine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of sulfur-containing compounds.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Proteomics: Used in mass spectrometry to quantify and identify proteins and peptides.
Biological Research: Investigates the role of sulfur-containing compounds in biological systems.
Industrial Applications: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
N-Acetyl-S-methyl-L-cysteine-d3, similar to N-acetylcysteine, primarily targets the glutathione synthesis pathway . Glutathione is a potent antioxidant that protects cells from oxidative stress and maintains the redox state inside them .
Mode of Action
This compound acts as a precursor to cysteine . It is hydrolyzed intracellularly to cysteine, which then replenishes glutathione . This compound also supplies thiol groups, which can directly bind with toxic metabolites in hepatocytes and enhance non-toxic sulfate conjugation .
Biochemical Pathways
This compound affects the glutathione synthesis pathway . By replenishing cysteine, it increases the availability of glutathione, a critical antioxidant in the body . This action helps neutralize free radicals and reduce oxidative stress .
Pharmacokinetics
This compound, like N-acetylcysteine, is rapidly absorbed after administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of this compound into protein peptide chains and the formation of a variety of metabolites . The elimination half-life of N-acetylcysteine is approximately 5.6 hours , and it is excreted via the kidneys (30%) and feces (3%) .
Result of Action
The primary result of this compound action is the replenishment of glutathione levels . This action helps protect cells from oxidative stress and maintain the redox state inside them . It also enhances non-toxic sulfate conjugation, which can help neutralize toxic metabolites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce oxidative stress can increase the demand for glutathione, potentially enhancing the effects of this compound . Additionally, factors such as diet, lifestyle, and overall health status can influence the body’s glutathione levels and thus the efficacy of this compound .
Biochemical Analysis
Cellular Effects
It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Mechanism
It is known that stable heavy isotopes like this compound can affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-methyl-L-cysteine-d3 involves the incorporation of deuterium atoms into the molecular structure of N-Acetyl-S-methyl-L-cysteine. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:
Acetylation: The starting material, L-cysteine, undergoes acetylation to form N-Acetyl-L-cysteine.
Methylation: The thiol group of N-Acetyl-L-cysteine is methylated to form N-Acetyl-S-methyl-L-cysteine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Methylation: Large quantities of L-cysteine are acetylated and methylated using industrial-grade reagents.
Deuteration: Deuterium incorporation is achieved using deuterated reagents in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-methyl-L-cysteine-d3 undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Disulfides of this compound.
Reduction: Thiol form of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version used as a mucolytic agent and antioxidant.
N-Acetyl-S-methyl-L-cysteine: The non-deuterated version of N-Acetyl-S-methyl-L-cysteine-d3.
L-Cysteine: The parent compound used in various biochemical processes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing and quantifying biochemical processes. The deuterium labeling provides enhanced stability and allows for precise measurement in mass spectrometry and other analytical techniques.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-OJWMFZEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.